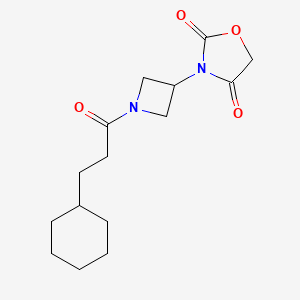

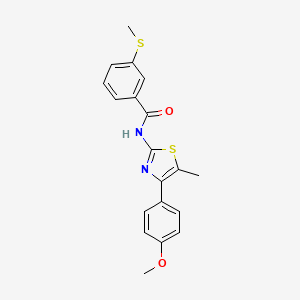

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione

カタログ番号 B2384853

CAS番号:

2034382-37-9

分子量: 294.351

InChIキー: HBMSCRXFIDBMSK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .科学的研究の応用

Synthesis Techniques

- Tandem Phosphorus-Mediated Carboxylative Condensation-Cyclization Reaction : This method uses atmospheric carbon dioxide for the novel and convenient synthesis of various oxazolidine-2,4-diones, including compounds like 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione, under mild, transition-metal-free conditions (Zhang et al., 2015).

- Versatile Synthesis Routes : A two-step reaction sequence from α-ketols and isocyanates leading to 1,3-oxazolidine-2,4-diones has been reported, showcasing the versatility in synthesizing such compounds (Merino et al., 2010).

Agricultural Applications

- Famoxadone - A New Agricultural Fungicide : 3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione (Famoxadone) is an oxazolidinone fungicide effective against pathogens infecting grapes, cereals, tomatoes, potatoes, and other crops. Its discovery and optimization mark significant progress in agricultural fungicides (Sternberg et al., 2001).

Synthesis of Related Compounds

- Microwave-Assisted Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : This synthesis involves reacting substituted 3-amino-oxazolidin-2,4-diones with sodium methoxide in methanol, demonstrating the compound's role in creating chemically significant derivatives (Kurz & Widyan, 2005).

- Hetero-Diels-Alder Reactions for 3,4-Dihydro-2H-Pyrans : Demonstrating the utility of oxazolidinone derivatives in regio- and diastereoselective cycloadditions, leading to significant heterocyclic structures (Pałasz, 2005).

Pharmaceutical Synthesis

- Conversion of Potassium Benzylpenicillinate into Derivatives : A novel method involving the Norrish Type II photoreaction was used to synthesize azetidine-2,4-diones, highlighting the compound's relevance in antibiotic synthesis (Kaura & Stoodley, 1988).

Metabolic Studies

- Metabolism of an Oxazolidinedione Hypoglycemic Agent : Investigating the metabolism of a compound similar to 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione in liver microsomes and cytochrome P450 enzymes, contributing to understanding its pharmacokinetic properties (Agrawal et al., 2005).

特性

IUPAC Name |

3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSCRXFIDBMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)

![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)